Azosemide
Overview
Description
Azosemide is a high-ceiling loop diuretic agent that was brought to market in 1981 by Boehringer Mannheim . It is used to treat hypertension, edema, and ascites .
Synthesis Analysis
The production method of Azosemide comprises the steps of preparing a dichlorobenzeneamide derivative of formula III by proceeding the chlorination and amination reaction of the compound of formula (II) .Molecular Structure Analysis
Azosemide has a molecular weight of 370.84 and its chemical formula is C12H11ClN6O2S2 . Its IUPAC name is 2-chloro-5-(2H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide .Chemical Reactions Analysis
A novel quantitative analysis method for multiple components with a single marker (QAMS) was developed for the simultaneous determination of 5 diuretic drugs including Azosemide, by HPLC .Physical And Chemical Properties Analysis
Azosemide has a molecular weight of 370.84 and its CAS No. is 27589-33-9 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Azosemide is primarily utilized in the treatment of edematous states and hypertension. Its mechanism involves acting on both the medullary and cortical segments of the thick ascending limb of the loop of Henle. Notably, its diuretic effect was found to be similar to furosemide when orally administered, but significantly greater when administered intravenously. This disparity is attributed to azosemide's considerable first-pass effect (Suh, Kim, & Lee, 2003).
Renal Sites of Action
Azosemide's effects on renal function include a decrease in solute free water reabsorption, indicating an impact on the ascending limb of the loop of Henle. This effect is significant, particularly during water loading, suggesting azosemide's influence on the solute transport of the thick ascending limb of the loop of Henle (Brater, 1979).
Effects in Diabetes Mellitus
Research on rats with alloxan-induced diabetes mellitus has shown that azosemide's pharmacokinetics and pharmacodynamics can be altered in diabetic conditions. This highlights the importance of considering physiological changes in diseases like diabetes when assessing the drug's behavior (Park, Yoon, Shin, & Lee, 1996).
Azosemide Kinetics and Dynamics
Azosemide's kinetic and dynamic parameters have been examined in normal subjects, revealing a lag time of absorption followed by specific absorption and elimination half-lives. Its bioavailability and relationship between urinary excretion and natriuretic response are particularly notable (Brater, Day, Anderson, & Seiwell, 1983).
Comparative Studies with Other Diuretics
Studies comparing azosemide with other diuretics like furosemide have shown no significant differences in sodium or potassium excretion between the drugs. However, azosemide tends to have a slower onset of effect compared to furosemide, highlighting a potential difference in their pharmacological profiles (Brater, Anderson, & Strowig, 1979).
Synthesis of Azosemide
The synthesis of azosemide has been achieved with a significant overall yield from 4 chloro 2 fluorobenzoic acid, demonstrating the chemical feasibility of producing this diuretic efficiently (Qing, 2002).
Therapeutic Effects in Heart Failure
Studies have indicated that azosemide, particularly long-acting formulations, may provide superior therapeutic effects in heart failure patients compared to short-acting diuretics. This includes improved prognosis and attenuation of adverse neurohumoral effects (Yoshida et al., 2005); (Masuyama et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDEBAJARCKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046910 | |
Record name | Azosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb. | |
Record name | Azosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Azosemide | |
CAS RN |
27589-33-9 | |
Record name | Azosemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azosemide [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azosemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219.5 °C | |
Record name | Azosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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